Mycophenolic Acid Carboxybutoxy Ether

説明

Mycophenolic Acid Carboxybutoxy Ether is an active form of mycophenolic acid. It has been shown to activate the immune system by increasing the production of lymphokines, including interleukin-2 and gamma-interferon . It has been shown to be effective in vivo in models for autoimmune diseases and cancer .

Synthesis Analysis

The biosynthesis of Mycophenolic Acid involves comparative incorporation experiments with (1′-14C)-orsellinic acid and (1′-14C)-4,6-dihydroxy-2,3-dimethylbenzoic acid, showing that the latter compound is a precursor of mycophenolic acid . The synthetic strategies for this potential lead compound was an evolution of various methods from generating the highly-substituted aromatic system via employing simple and commercially available materials to the catalytic methods employed .Molecular Structure Analysis

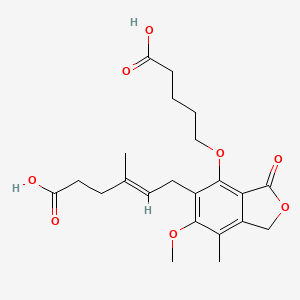

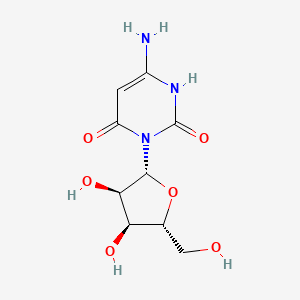

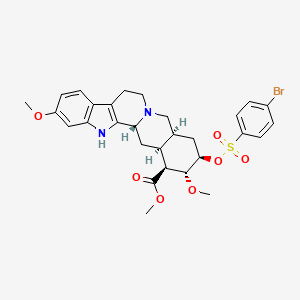

Mycophenolic Acid Carboxybutoxy Ether contains total 59 bond(s); 31 non-H bond(s), 10 multiple bond(s), 12 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 2 carboxylic acid(s) (aliphatic), 1 ester(s) (aromatic), 2 hydroxyl group(s), and 2 ether(s) (aromatic) .Physical And Chemical Properties Analysis

Mycophenolic Acid Carboxybutoxy Ether has a molecular weight of 420.5 g/mol . It has a total of 58 atoms; 28 Hydrogen atom(s), 22 Carbon atom(s), and 8 Oxygen atom(s) .科学的研究の応用

Quantification and Monitoring in Therapeutic Contexts : Mycophenolic Acid Carboxybutoxy Ether is used as an internal standard in ultra-high performance liquid chromatography (UHPLC) methods for quantifying mycophenolic acid in plasma from dogs, cats, and humans, which is useful in studying the disposition of mycophenolic acid and monitoring plasma drug concentrations (Vélez et al., 2016). Similar methods have been developed for quantifying mycophenolic acid and its derivatives in canine and feline plasma using ultra-high-pressure liquid chromatography coupled to an ultraviolet detector (Rivera et al., 2017).

Microbial Modifications of Mycophenolic Acid : Research has been conducted on the microbial modification of mycophenolic acid, showcasing its transformation into various compounds, highlighting its versatile nature in biochemical reactions (Jones et al., 1970).

Therapeutic Drug Monitoring : Liquid chromatography tandem mass spectrometry methods have been developed for the quantification of mycophenolic acid and its metabolites, which are crucial for therapeutic drug monitoring in patients undergoing immunosuppressant therapy (Brandhorst et al., 2006). Similarly, HPLC-tandem mass spectrometry methods have been used for the simultaneous quantification of mycophenolic acid and its glucuronide metabolite in human serum (Annesley & Clayton, 2005).

Role in Hepatic Disposition and Drug Interactions : Studies have explored the role of MRP2 in the hepatic disposition of mycophenolic acid and its metabolites, and the effect of drugs like cyclosporine on their biliary secretion (Westley et al., 2006).

Design and Activation of Prodrugs : Research into mycophenolic acid prodrugs, which are designed to release mycophenolic acid through specific mechanisms, has been conducted to provide localized immunosuppression in cell transplantation (Plunk et al., 2021).

Synthesis and Chemical Transformation : Studies have described the total synthesis of mycophenolic acid through techniques such as palladium-catalyzed allylation and biomimetic aromatization (Brookes et al., 2013).

HPLC Analysis in Clinical Settings : The development of HPLC methods for the analysis of mycophenolic acid and its metabolites in human plasma has been significant for therapeutic drug monitoring in organ-transplant patients (Bolon et al., 2004).

Quantification in Various Biological Samples : Liquid chromatography-tandem mass spectrometric methods for quantifying mycophenolic acid and its metabolites in plasma, urine, and tissue extract highlight its broad applicability in clinical research (Figurski et al., 2009).

MEKC Method for Monitoring in Transplant Recipients : The use of micellar electrokinetic capillary chromatography for quantifying mycophenolic acid in serum of transplant recipients demonstrates the diverse methodologies applied in therapeutic monitoring (Suntornsuk et al., 2005).

Stability Studies in Plasma : Research focusing on the stability of mycophenolic acid and its glucuronide metabolite in human plasma is critical for accurate clinical analysis and drug monitoring (Shipkova et al., 1999).

Safety And Hazards

特性

IUPAC Name |

(E)-6-[4-(4-carboxybutoxy)-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O8/c1-13(8-10-18(25)26)7-9-15-20(28-3)14(2)16-12-30-22(27)19(16)21(15)29-11-5-4-6-17(23)24/h7H,4-6,8-12H2,1-3H3,(H,23,24)(H,25,26)/b13-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFECETFRFNZFKJ-NTUHNPAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)OCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858155 | |

| Record name | (4E)-6-[4-(4-Carboxybutoxy)-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl]-4-methylhex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mycophenolic Acid Carboxybutoxy Ether | |

CAS RN |

931407-27-1 | |

| Record name | (4E)-6-[4-(4-Carboxybutoxy)-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl]-4-methylhex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-Amino-phenyl)-thiazol-4-YL]-methanol](/img/structure/B586581.png)

![1,7-Diazaspiro[4.4]nonane-2,6-dione, 8-hydroxy-, (5R-cis)-(9CI)](/img/structure/B586602.png)